(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one
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Overview
Description
(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one is a chemical compound belonging to the class of furan derivatives It is characterized by a hexahydro-1H-cyclopenta[c]furan ring structure, which is a fused bicyclic system containing both a furan and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, such as a cyclopentenone derivative, followed by cyclization to form the desired bicyclic structure. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The purification process may involve techniques such as distillation, crystallization, or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield lactones or ketones, while reduction can produce more saturated bicyclic compounds .
Scientific Research Applications
(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of (3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell signaling, metabolism, or gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one include:
(3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride: A compound with a similar bicyclic structure but different functional groups.
(3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate: Another bicyclic furan derivative with distinct functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the potential for diverse chemical modifications. Its structural features allow for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H10O2 |
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Molecular Weight |
126.15 g/mol |
IUPAC Name |
(3aR,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |
InChI |
InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
WAWXKXJCQYNDFY-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H]2COC(=O)[C@@H]2C1 |
Canonical SMILES |
C1CC2COC(=O)C2C1 |
Origin of Product |
United States |
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